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Compound of Interest

Compound Name: 4-(3-Cyanophenyl)butanoic acid
Cat. No.: B13619718
Get Quote
Abstract

4-(3-Cyanophenyl)butanoic acid (C11H11NO2) is a functionalized arylalkanoic acid
characterized by a butyric acid chain substituted at the 4-position with a meta-cyanophenyl
group. Structurally derived from the HDAC inhibitor 4-phenylbutyric acid (4-PBA), this molecule
serves as a critical building block in medicinal chemistry, particularly in the development of
hydroxamic acid-based HDAC inhibitors and peptidomimetic drugs. This guide outlines its
physiochemical properties, validated synthetic protocols, and application in drug discovery
pipelines.

Chemical Identity & Physiochemical Properties

This compound is a meta-substituted derivative, distinct from its para isomer often found in
liquid crystal synthesis. The nitrile group introduces a dipole and a handle for further
functionalization (e.g., reduction to benzylamines or hydrolysis to dicarboxylic acids).

Table 1: Chemical Specifications
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Chemical Name

4-(3-Cyanophenyl)butanoic acid

4-(m-Cyanophenyl)butyric acid; 3-

Synonyms ) i
Cyanophenylbutyric acid

Molecular Formula C11H11NO2

Molecular Weight 189.21 g/mol

Precursor CAS

899350-32-4 (4-(3-Bromophenyl)butanoic acid)

Structure

HOOC-(CHz2)3-(CeHa4)-CN (meta)

Predicted pKa

4.76 (Carboxylic acid)

Predicted LogP

2.15 (Lipophilic, suitable for cell penetration)

Solubility

Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in water.[1]

Appearance

White to off-white crystalline solid

(recrystallized).

Synthetic Routes & Experimental Protocols

Since 4-(3-Cyanophenyl)butanoic acid is often a custom-synthesized intermediate, the most
robust route involves the palladium-catalyzed cyanation of the commercially available bromo-
derivative.

Route A: Pd-Catalyzed Cyanation (Recommended)

This method avoids the use of toxic CUCN at high temperatures (Rosenmund-von Braun) and
offers higher yields under milder conditions.

Reaction Scheme: 4-(3-Bromophenyl)butanoic acid + Zn(CN)2 —[Pd(PPhs)4] - 4-(3-
Cyanophenyl)butanoic acid

Protocol:

e Reagents:

© 2026 BenchChem. All rights reserved. 2/6 Tech Support


https://www.alfa-chemistry.com/4-3-bromophenyl-butanoic-acid-cas-899350-32-4-item-46303.htm
https://www.benchchem.com/product/b13619718/docs?utm_src=pdf-body#4-3-cyanophenyl-butanoic-acid-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13619718/docs?utm_src=pdf-body#4-3-cyanophenyl-butanoic-acid-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13619718/docs?utm_src=pdf-body#4-3-cyanophenyl-butanoic-acid-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13619718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Substrate: 4-(3-Bromophenyl)butanoic acid (1.0 equiv)[2]

o

Source: Zinc Cyanide (Zn(CN)z, 0.6 equiv)

[¢]

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 5 mol%)

[¢]

Solvent: DMF (Anhydrous, degassed)

e Procedure:

o Charge a flame-dried Schlenk flask with the bromo-acid, Zn(CN)z, and Pd catalyst under
Argon.

o Add anhydrous DMF via syringe.
o Heat the mixture to 85°C for 12—16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

o Quench: Cool to room temperature. Dilute with EtOAc and wash with 2M NH4OH (to
remove Zinc salts) followed by brine.

o Purification: Dry organic layer over Na2SOa4, concentrate, and purify via flash column
chromatography (SiOz, Gradient: 0 —» 5% MeOH in DCM).

e Yield: Typically 75-85%.

Route B: Heck Coupling (Alternative)

Utilizes 3-bromobenzonitrile and 3-butenoic acid. Note that this route often produces a mixture
of isomers (alkene migration) requiring hydrogenation.

Reaction Scheme: 3-Bromobenzonitrile + 3-Butenoic acid —[Pd(OAc)2, P(o-tol)s] - Alkenyl
Intermediate —[Hz, Pd/C] - Product

Functional Group Transformations & Reactivity

The molecule contains two distinct reactive centers: the carboxylic acid and the nitrile.

Diagram 1: Functional Group Interconversion Map
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Caption: Synthetic divergence from the core scaffold. The nitrile group is stable to standard
esterification conditions but sensitive to strong hydride reductions.

Applications in Drug Discovery

1. HDAC Inhibitor Design

The 4-phenylbutyric acid (PBA) scaffold is a known Class I/Il HDAC inhibitor (approved as a
chemical chaperone). The introduction of a meta-cyano group alters the electronic properties of
the phenyl ring (electron-withdrawing), potentially enhancing pi-stacking interactions within the
HDAC active site channel.

e Mechanism: The carboxylic acid binds the Zinc ion (Zn2*) in the catalytic pocket (or is
converted to a hydroxamic acid for higher potency).

o Selectivity:Meta-substitution often improves selectivity for HDAC6 or HDAC8 compared to
the unsubstituted parent.

2. Linker Chemistry (PROTACS)

The nitrile group serves as a "masked” amine. Reduction yields a primary benzylamine, which
can be conjugated to E3 ligase ligands (e.g., Thalidomide derivatives) to create PROTAC
linkers with a defined chain length (C4 spacer).

Safety & Handling (MSDS Summary)

o Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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» Nitrile Hazard: Metabolization may release cyanide ions; however, aryl nitriles are generally
more stable than aliphatic nitriles. Treat with caution.

» Storage: Store at 2—8°C under inert atmosphere (Argon). Hygroscopic.

e Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(3-Cyanophenyl)butanoic Acid: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13619718/docs#4-3-cyanophenyl-butanoic-acid-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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